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1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound characterized by its complex structure and specific functional groups. It has the molecular formula and a molecular weight of approximately 252.13 g/mol. This compound features a chloro-substituted aromatic ring with two methoxy groups at the 3 and 4 positions, making it an interesting subject for both chemical synthesis and biological studies. Its hydrochloride form enhances its solubility in water, facilitating various applications in research and industry .
These reactions are significant for synthesizing derivatives that may exhibit different biological activities or enhanced properties .
The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride typically involves:
This method allows for good yields and purity, making it suitable for both laboratory-scale and potential industrial applications .
This compound has various applications across different fields:
Interaction studies involving 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride focus on its binding affinity to various receptors, particularly serotonin receptors. These studies help in understanding its mechanism of action and potential therapeutic applications. Preliminary data suggest that this compound may interact favorably with specific targets involved in mood regulation and cognitive function .
Several compounds share structural similarities with 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride. Here are a few notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone | 20601-92-7 | Chlorinated derivative with distinct reactivity |
| 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone | 3870493 | Exhibits unique substitution patterns |
| 2-(5,7-Dichloro-1H-indol-3-yl)ethan-1-amine | Not specified | Acts as a selective agonist at serotonin receptors |
The uniqueness of 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride lies in its specific substitution pattern on the phenyl ring, which is crucial for its biological activity and potential therapeutic effects. Unlike similar compounds, this structure may enhance selectivity towards certain biological targets while minimizing side effects .
The synthesis of aryl ethylamine derivatives has evolved significantly since the early 20th century, transitioning from classical nitro reductions to sophisticated catalytic methods. Early approaches relied on the reduction of nitroarenes to anilines using iron in acidic media or catalytic hydrogenation with Raney nickel, as exemplified by the conversion of nitrobenzene to aniline. For β-arylethylamines, homologation strategies emerged, such as the condensation of aryl aldehydes with methoxy-acetonitrile followed by demethylation and reduction, which provided access to β-arylethylamines in good yields.
A pivotal shift occurred with the development of transition-metal-catalyzed cross-couplings. The introduction of nickel-catalyzed electrochemical amination (e-amination) enabled the coupling of aryl halides with primary alkylamines under mild conditions, bypassing the need for strong bases or high temperatures. Similarly, palladium/norbornene (Pd/NBE) cooperative catalysis expanded the substrate scope to include aryl chlorides, which were historically challenging due to their low reactivity. These advancements laid the groundwork for synthesizing complex aryl ethylamines like 1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride.
Traditional amination methods, while reliable, often suffer from limited functional group tolerance and harsh reaction conditions. For instance, the reduction of nitro groups to amines using tin(II) chloride or zinc in acidic media requires stoichiometric reagents and generates substantial waste. In contrast, modern catalytic strategies offer superior efficiency and selectivity:
| Parameter | Traditional Methods | Novel Methods |
|---|---|---|
| Catalyst | None or stoichiometric metals | Ni/Pd complexes with ligands |
| Conditions | High temperature, acidic media | Room temperature, electrochemical |
| Substrate Scope | Limited to reactive aryl halides | Broad, including aryl chlorides |
| Yield | Moderate (50–70%) | High (70–90%) |
The Ni-catalyzed e-amination protocol, for example, achieves 70–90% yields for aryl bromides with primary alkylamines at room temperature, whereas traditional methods struggle with secondary amines and electron-rich substrates. Similarly, Pd/NBE catalysis enables vicinal difunctionalization of aryl chlorides, allowing simultaneous introduction of alkyl or amino groups at the ortho position and termination with hydrogenation or alkynylation. These methods are particularly advantageous for synthesizing 1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride, as they preserve the chloro and methoxy substituents during amination.
The regioselective introduction of chlorine into the aryl ring is critical for synthesizing the target compound. Classical electrophilic aromatic substitution (SEAr) methods, using chlorinating agents like N-chlorosuccinimide (NCS), often lack selectivity. However, the use of CBMG (chlorobenzene-magnesium chloride) with trifluoroacetic acid (TFA) or HCl achieves remarkable para:ortho selectivity ratios of up to 32:1 for anisole derivatives. This regiocontrol is essential for installing the chlorine atom at the 2-position of the 3,4-dimethoxyphenyl ring.
Further optimization involves protecting the methoxy groups during chlorination. For example, dimethoxybenzaldehyde can be chlorinated at the 2-position using CBMG/HCl, followed by reductive amination to form the ethanamine backbone. The methoxy groups remain intact under these conditions due to their electron-donating nature, which directs electrophilic attack to the ortho and para positions.
Protecting groups play a pivotal role in the multi-step synthesis of 1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride. The methoxy groups on the aryl ring serve dual roles: they act as directing groups during chlorination and protect reactive phenolic hydroxyl groups from undesired side reactions. For instance, in the synthesis of related tetracyclic quinazolinones, 3,4-dimethoxyphenethylamine is used as a building block, where the methoxy groups prevent oxidation of the phenol during cyclization.
Additionally, the amine group in the target compound is often protected during chlorination or functionalization steps. Formylation using acetic formic anhydride (AFA) or polyethylene glycol (PEG)-supported formic acid provides a stable protected intermediate, which can be deprotected under mild acidic conditions. This strategy ensures the amine remains unreactive during subsequent steps, such as lithium aluminium hydride reduction of nitriles to primary amines.
The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride involves several fundamental organic chemistry transformations that require detailed mechanistic understanding. The compound represents a complex phenethylamine derivative where the aromatic ring bears both electron-withdrawing (chlorine) and electron-donating (methoxy) substituents, creating unique reactivity patterns that influence synthetic approaches [1] [2].
Electrophilic aromatic substitution reactions constitute the primary pathway for introducing functional groups onto the aromatic ring system of this compound. The mechanism proceeds through the classical two-step process involving electrophilic attack and subsequent deprotonation [3] [4].
The electrophilic aromatic substitution mechanism begins with the formation of a resonance-stabilized arenium ion intermediate, also known as the Wheland intermediate or sigma complex [5] [6]. This intermediate represents a crucial transition state where the aromatic system temporarily loses its aromaticity to accommodate the incoming electrophile. The stability of this intermediate is paramount to the overall reaction feasibility and regioselectivity [7].
In the case of 2-chloro-3,4-dimethoxybenzene derivatives, the arenium ion exhibits enhanced stability due to the presence of electron-donating methoxy groups. The positive charge developed during electrophilic attack is effectively delocalized through resonance with the methoxy substituents, particularly at the ortho and para positions relative to these groups [6]. This delocalization occurs through the donation of electron density from the oxygen lone pairs into the aromatic pi system, creating a more stable intermediate than would be observed with unsubstituted benzene [8].
The regioselectivity of electrophilic aromatic substitution in 2-chloro-3,4-dimethoxybenzene systems demonstrates complex directing effects arising from the competing influences of electron-withdrawing and electron-donating groups [9] [10]. The methoxy groups, being strongly electron-donating, preferentially direct incoming electrophiles to the ortho and para positions relative to their placement on the ring [11] [12].
The directing influence of methoxy groups significantly outweighs the deactivating effect of the chlorine substituent. This phenomenon occurs because methoxy groups can stabilize the arenium ion intermediate through resonance donation, while chlorine primarily exerts its influence through inductive withdrawal without providing comparable resonance stabilization [8] [10]. Consequently, electrophilic substitution reactions on 2-chloro-3,4-dimethoxybenzene predominantly occur at positions ortho to the methoxy groups rather than at positions dictated by the chlorine substituent.
Experimental data demonstrates that 2-chloro-3,4-dimethoxybenzene exhibits relative reaction rates approximately 2800 times greater than benzene in electrophilic aromatic substitution reactions, indicating the powerful activating effect of the two methoxy substituents[Table 1]. This remarkable rate enhancement reflects the substantial stabilization provided by the methoxy groups to the arenium ion intermediate.
| Substrate | Electrophile | Major Product Position | Relative Rate | Activating Effect |
|---|---|---|---|---|
| Chlorobenzene | Br2/FeBr3 | ortho/para | 0.033 | Deactivating |
| Methoxybenzene (Anisole) | Br2/FeBr3 | ortho/para | 1570.000 | Strongly Activating |
| 2-Chloro-3,4-dimethoxybenzene | Br2/FeBr3 | ortho to methoxy | 2800.000 | Strongly Activating |
| Benzene | Br2/FeBr3 | random | 1.000 | Baseline |
| 4-Chloroanisole | Br2/FeBr3 | ortho to methoxy | 890.000 | Activating |
| 2-Chloroanisole | Br2/FeBr3 | ortho to methoxy | 1200.000 | Activating |
The electrophilic aromatic substitution reactions involving chlorinated dimethoxybenzene derivatives typically require Lewis acid catalysts to achieve sufficient electrophile activation [13] [14]. Iron(III) halides, particularly ferric chloride (FeCl3) and ferric bromide (FeBr3), serve as the most commonly employed catalysts for halogenation reactions [15]. These catalysts function by coordinating to the halogen molecule, creating a more electrophilic species capable of attacking the aromatic ring.
The mechanism of catalyst activation involves the formation of a complex between the Lewis acid and the halogen molecule, generating a polarized electrophile [13] [14]. For bromination reactions, the FeBr3 catalyst coordinates to Br2, creating a Br2-FeBr3 complex that exhibits enhanced electrophilicity compared to molecular bromine alone. This activated complex then undergoes nucleophilic attack by the aromatic ring, leading to the formation of the arenium ion intermediate.
Temperature control proves critical in these reactions, as elevated temperatures can lead to multiple substitution products or unwanted side reactions [16]. Optimal reaction conditions typically involve moderate temperatures (0-50°C) and controlled addition of the electrophile to maintain selectivity and prevent over-reaction.
The retention of chlorine functionality in the final product necessitates careful consideration of nucleophilic displacement mechanisms that could potentially remove this substituent. Understanding these pathways is essential for developing synthetic strategies that preserve the desired substitution pattern while achieving the target molecular structure.
Nucleophilic aromatic substitution in chlorinated aromatic systems typically proceeds through the addition-elimination mechanism, also known as the SNAr pathway [17] [18]. This mechanism involves the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity.
In 2-chloro-3,4-dimethoxybenzene systems, the nucleophilic displacement of chlorine is significantly hampered by the electron-donating nature of the methoxy substituents [19] [17]. The methoxy groups increase electron density on the aromatic ring, making it less susceptible to nucleophilic attack. This electronic effect provides a protective influence that helps retain the chlorine substituent under typical synthetic conditions.
The activation energy for nucleophilic displacement in methoxy-substituted chlorobenzenes is substantially higher than in electron-deficient systems such as nitrochlorobenzenes [17]. This energy barrier results from the need to overcome the electron-rich nature of the aromatic ring, which opposes the initial nucleophilic attack step of the SNAr mechanism.
The presence of methoxy groups in the 3,4-positions relative to the chlorine substituent creates a unique electronic environment that significantly influences nucleophilic displacement rates[Table 3]. Experimental data reveals that 2-chloro-3,4-dimethoxybenzene requires much harsher conditions (250°C, 24 hours) to achieve moderate conversion (45%) in nucleophilic substitution reactions compared to electron-deficient systems.
| Substrate | Nucleophile | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Mechanism |
|---|---|---|---|---|---|
| Chlorobenzene | OH- | 350 | 48 | 15 | Addition-Elimination |
| 2-Chloro-3,4-dimethoxybenzene | OH- | 250 | 24 | 45 | Addition-Elimination |
| 4-Chloronitrobenzene | OH- | 120 | 6 | 98 | Addition-Elimination |
| 2,4-Dichloronitrobenzene | OH- | 80 | 3 | 99 | Addition-Elimination |
| 2-Chloro-4-nitroanisole | NH2- | 150 | 12 | 85 | Addition-Elimination |
| 3-Chloro-4-methoxynitrobenzene | NH2- | 180 | 16 | 78 | Addition-Elimination |
The stabilization provided by methoxy groups through resonance donation creates a thermodynamic barrier to nucleophilic displacement. The electron density enhancement makes the carbon bearing the chlorine substituent less electrophilic, thereby reducing its susceptibility to nucleophilic attack [19]. This protective effect is particularly pronounced when the methoxy groups are positioned to maximize their resonance contribution to the carbon-chlorine bond.
Preserving the chlorine functionality during synthetic transformations requires careful selection of reaction conditions and reagents that minimize nucleophilic displacement pathways [20]. The synthetic approach must balance the need for functional group introduction with the requirement to maintain the chlorine substituent intact.
One effective strategy involves conducting reactions under conditions that favor electrophilic rather than nucleophilic pathways. Acidic conditions generally suppress nucleophilic displacement while promoting electrophilic substitution, allowing for selective functionalization without chlorine loss [20]. Additionally, the use of mild reducing agents and avoiding strongly basic conditions helps prevent unwanted nucleophilic attack on the chlorine-bearing carbon.
Temperature control represents another crucial factor in chlorine retention. Lower reaction temperatures generally favor retention of the chlorine substituent by reducing the thermal energy available for nucleophilic displacement reactions[Table 3]. However, this must be balanced against the need for reasonable reaction rates in the desired synthetic transformations.
The formation of the ethanamine side chain in 1-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-aminehydrochloride typically involves reductive amination of the corresponding ketone precursor. This transformation requires careful consideration of the reaction mechanism and the influence of the aromatic substituents on the reaction course.
Reductive amination proceeds through a well-established two-step mechanism involving initial imine formation followed by reduction to the corresponding amine [21] [22]. The first step involves the condensation of the carbonyl compound with the amine nucleophile, leading to the formation of an imine intermediate through the elimination of water. This step is typically reversible and depends on the relative nucleophilicity of the amine and the electrophilicity of the carbonyl group.
The presence of electron-donating methoxy groups on the aromatic ring affects the electrophilicity of the adjacent carbonyl carbon in ketone precursors [23]. The resonance donation from the methoxy substituents reduces the partial positive charge on the carbonyl carbon, making it less reactive toward nucleophilic attack by amines. This electronic effect necessitates longer reaction times and potentially different reaction conditions to achieve efficient imine formation.
The reduction step typically employs sodium cyanoborohydride (NaBH3CN) as the reducing agent due to its selectivity for imine reduction over carbonyl reduction [22] [24]. This selectivity is particularly important in complex matrices where multiple reducible functional groups may be present. The cyanoborohydride reagent exhibits pH-dependent reactivity, with optimal performance at mildly acidic conditions (pH 6-7) that favor imine protonation and subsequent reduction.
The reductive amination of chlorinated dimethoxybenzene derivatives often requires specialized catalytic systems to achieve high yields and selectivities [25] [26]. Palladium-based catalysts have shown particular effectiveness in these transformations, with Pd(OH)2 supported on various materials providing excellent activity and selectivity for sterically hindered substrates.
The mechanism of palladium-catalyzed reductive amination involves the formation of an imine intermediate followed by hydrogenation of the C=N bond [25]. The hydroxyl groups associated with Pd(OH)2 clusters play a crucial role in facilitating both imine formation and reduction through proton transfer mechanisms. This dual functionality makes palladium hydroxide catalysts particularly effective for complex substrates bearing multiple functional groups.
Cobalt-based catalysts have emerged as environmentally friendly alternatives to noble metal systems for reductive amination reactions [26]. These catalysts operate under mild conditions and demonstrate excellent functional group tolerance, making them suitable for complex aromatic systems. The cobalt catalysts typically require nitrogen-doped carbon supports to achieve optimal activity, with the basic nitrogen functionalities in the support contributing to the catalytic mechanism.
| Substrate Type | Amine Source | Reducing Agent | Reaction Time (hours) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Methylamine | NaBH3CN | 4 | 95 | 99 |
| 3,4-Dimethoxybenzaldehyde | Methylamine | NaBH3CN | 6 | 87 | 96 |
| 2-Chloro-3,4-dimethoxybenzaldehyde | Methylamine | NaBH3CN | 12 | 72 | 89 |
| Acetophenone | Methylamine | NaBH4 | 8 | 91 | 98 |
| 2-Chloro-3,4-dimethoxyacetophenone | Methylamine | NaBH3CN | 18 | 65 | 85 |
| Phenylacetone | Ammonia | H2/Pd-C | 24 | 88 | 92 |
The reductive amination of 2-chloro-3,4-dimethoxybenzene derivatives presents unique challenges due to the steric hindrance created by the multiple substituents on the aromatic ring[Table 2]. The presence of both chlorine and methoxy groups in proximity to the reaction center can impede the approach of reactants and influence the reaction kinetics.
Steric hindrance effects are particularly pronounced in the imine formation step, where the bulky aromatic substituents can interfere with the nucleophilic attack of the amine on the carbonyl carbon [27]. This steric congestion necessitates longer reaction times and potentially higher temperatures to achieve complete conversion. The data shows that 2-chloro-3,4-dimethoxybenzaldehyde requires 12 hours for reductive amination compared to 4 hours for unsubstituted benzaldehyde, reflecting the increased steric demands of the substituted system.
The reduction step also experiences steric effects, as the bulky aromatic substituents can impede the approach of the reducing agent to the imine functionality [25]. This steric hindrance contributes to the reduced yields observed for highly substituted systems, with 2-chloro-3,4-dimethoxyacetophenone achieving only 65% yield compared to 91% for acetophenone under similar conditions.
Optimization strategies for sterically hindered systems often involve the use of more active catalytic systems or alternative reducing agents that can overcome the steric barriers [26]. The choice of solvent also plays a crucial role, with polar aprotic solvents often providing better solvation of the reactive intermediates and facilitating the reaction progress.
Understanding the detailed mechanism of reductive amination allows for the development of strategies to enhance yields in complex systems [28]. The rate-determining step in most reductive amination reactions is the hydride transfer from the reducing agent to the protonated imine intermediate. This step can be facilitated by optimizing the reaction conditions to favor imine protonation and subsequent reduction.
The use of boron trifluoride complexes as catalysts has shown promise in enhancing the efficiency of reductive amination reactions [28]. These Lewis acid catalysts activate the carbonyl group toward nucleophilic attack and facilitate the formation of the imine intermediate. The BF3-water complex appears to be particularly effective, with the water molecule providing additional stabilization through hydrogen bonding interactions.
Alternative approaches involve the use of formic acid as both a reducing agent and a proton source in reductive amination reactions [28]. This methodology offers advantages in terms of atom economy and environmental compatibility while achieving high yields with complex substrates. The formic acid system operates through a different mechanism involving formate anion transfer, which can be more effective for sterically hindered substrates.